Cas no 2648948-05-2 ({7-oxaspiro3.5nonan-6-yl}methanesulfonyl fluoride)

{7-oxaspiro3.5nonan-6-yl}methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- EN300-27117458
- 2648948-05-2
- {7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride
- {7-oxaspiro3.5nonan-6-yl}methanesulfonyl fluoride
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- Inchi: 1S/C9H15FO3S/c10-14(11,12)7-8-6-9(2-1-3-9)4-5-13-8/h8H,1-7H2
- InChI Key: FULGYYTULZPVAU-UHFFFAOYSA-N
- SMILES: S(CC1CC2(CCO1)CCC2)(=O)(=O)F
Computed Properties
- Exact Mass: 222.07259367g/mol
- Monoisotopic Mass: 222.07259367g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 2.1
{7-oxaspiro3.5nonan-6-yl}methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27117458-0.5g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 95.0% | 0.5g |
$905.0 | 2025-03-20 | |
Enamine | EN300-27117458-0.05g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 95.0% | 0.05g |
$792.0 | 2025-03-20 | |
Enamine | EN300-27117458-2.5g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 95.0% | 2.5g |
$1848.0 | 2025-03-20 | |
Enamine | EN300-27117458-10.0g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 95.0% | 10.0g |
$4052.0 | 2025-03-20 | |
Enamine | EN300-27117458-1g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 1g |
$943.0 | 2023-09-11 | ||
Enamine | EN300-27117458-0.1g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 95.0% | 0.1g |
$829.0 | 2025-03-20 | |
Enamine | EN300-27117458-5g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 5g |
$2732.0 | 2023-09-11 | ||
Enamine | EN300-27117458-5.0g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 95.0% | 5.0g |
$2732.0 | 2025-03-20 | |
Enamine | EN300-27117458-0.25g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 95.0% | 0.25g |
$867.0 | 2025-03-20 | |
Enamine | EN300-27117458-1.0g |
{7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride |
2648948-05-2 | 95.0% | 1.0g |
$943.0 | 2025-03-20 |
{7-oxaspiro3.5nonan-6-yl}methanesulfonyl fluoride Related Literature
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on {7-oxaspiro3.5nonan-6-yl}methanesulfonyl fluoride
Comprehensive Overview of {7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride (CAS No. 2648948-05-2)
In the realm of synthetic chemistry and pharmaceutical research, {7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride (CAS No. 2648948-05-2) has emerged as a compound of significant interest. This molecule, characterized by its unique spirocyclic structure and sulfonyl fluoride functional group, is increasingly being explored for its potential applications in drug discovery, chemical biology, and materials science. The compound's molecular scaffold offers a versatile platform for further derivatization, making it a valuable building block in modern synthetic strategies.
The 7-oxaspiro[3.5]nonane core of this compound is particularly noteworthy due to its rigid three-dimensional geometry, which can impart desirable pharmacokinetic properties to drug candidates. Researchers are actively investigating how this structural feature influences molecular recognition and target binding affinity. Meanwhile, the methanesulfonyl fluoride moiety has gained attention in the context of covalent inhibitor development, as it can form stable interactions with various biological targets.
Recent trends in chemical research have seen growing interest in spirocyclic compounds like {7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride. These structures are frequently searched in connection with fragment-based drug design and three-dimensional fragment libraries. The pharmaceutical industry's shift toward more complex, three-dimensional molecular architectures has made such compounds particularly relevant. Additionally, the sulfonyl fluoride group's ability to participate in click chemistry reactions aligns well with current interests in bioorthogonal chemistry and chemical proteomics.
From a synthetic chemistry perspective, the preparation of CAS No. 2648948-05-2 involves several interesting ring-forming reactions and selective functionalization steps. The spirocenter formation typically requires careful control of reaction conditions to achieve high yields and purity. Modern catalytic methods and flow chemistry approaches are being explored to optimize its synthesis, reflecting broader industry trends toward green chemistry and process intensification.
The physicochemical properties of {7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride make it suitable for various medicinal chemistry applications. Its logP and polar surface area values suggest favorable drug-like properties, while the sulfonyl fluoride group provides a handle for further structure-activity relationship studies. These characteristics are frequently searched in connection with lead optimization strategies and property-based design in drug discovery programs.
In the context of chemical biology, this compound's reactive warhead has potential for target identification and mechanistic studies. The growing field of activity-based protein profiling (ABPP) has created demand for such specialized reagents. Researchers are particularly interested in how the spirocyclic framework might influence target selectivity compared to more conventional structures, a topic that generates significant discussion in recent literature.
The stability and handling characteristics of CAS No. 2648948-05-2 are important considerations for its practical use. While the sulfonyl fluoride group is reactive toward certain nucleophiles, the compound demonstrates sufficient stability for most laboratory applications when stored properly. This balance between chemical reactivity and practical stability contributes to its utility as a research tool, addressing common concerns about reagent shelf life and handling requirements.
Looking toward future applications, {7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride may find use in emerging areas such as covalent fragment libraries and targeted protein degradation strategies. The compound's unique structural features position it well for exploration in these cutting-edge research areas, which currently dominate many drug discovery discussions and scientific searches.
From a commercial perspective, the availability of CAS No. 2648948-05-2 from specialty chemical suppliers has expanded in recent years, reflecting growing research interest. The compound is typically offered with comprehensive analytical data including NMR and HPLC characterization, meeting the stringent quality requirements of pharmaceutical researchers. This availability supports its increasing adoption in both academic and industrial settings.
In summary, {7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl fluoride represents an intriguing example of modern medicinal chemistry building blocks that combine structural complexity with functional versatility. Its applications span from traditional drug discovery to innovative chemical biology approaches, making it a compound of continuing interest to researchers across multiple disciplines. As synthetic methods advance and biological understanding grows, this molecule will likely play an increasingly important role in addressing current challenges in molecular design and therapeutic development.
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